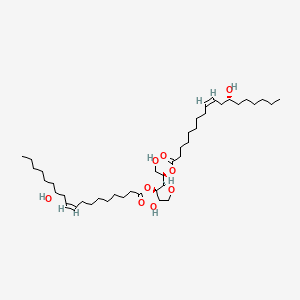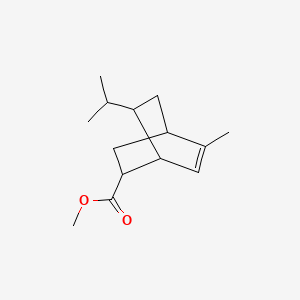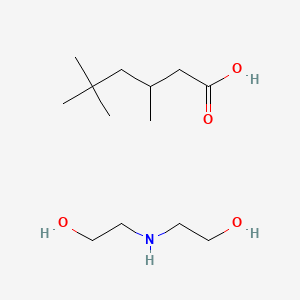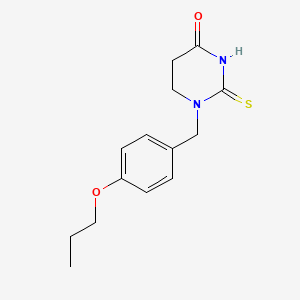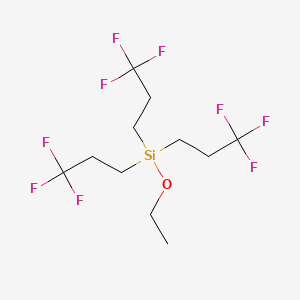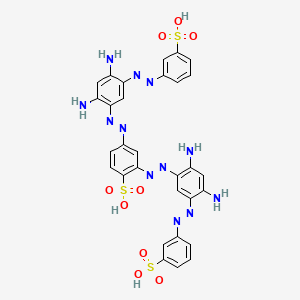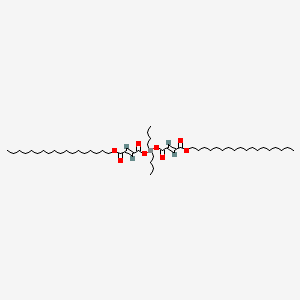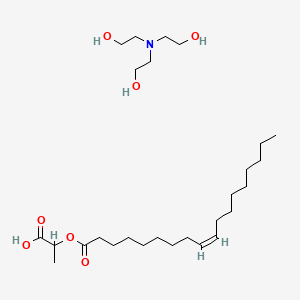
Einecs 304-971-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-971-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of Einecs 304-971-4 involves specific synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to achieve high yields and purity levels.
Chemical Reactions Analysis
Einecs 304-971-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 304-971-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of Einecs 304-971-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating various biochemical pathways to produce the desired effects.
Comparison with Similar Compounds
Einecs 304-971-4 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Properties
CAS No. |
94313-73-2 |
|---|---|
Molecular Formula |
C27H53NO7 |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(Z)-octadec-9-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C21H38O4.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;8-4-1-7(2-5-9)3-6-10/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);8-10H,1-6H2/b11-10-; |
InChI Key |
TVPSOQGYZRJWJL-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


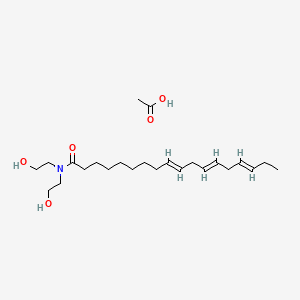

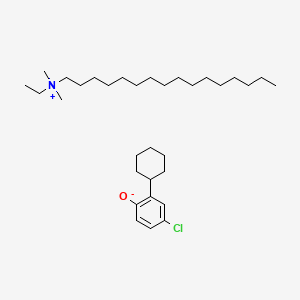
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
